Methyl 3-(2-oxopiperidin-1-yl)benzoate

Description

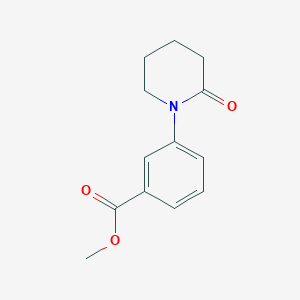

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-oxopiperidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-17-13(16)10-5-4-6-11(9-10)14-8-3-2-7-12(14)15/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIOFNUPQLMBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443448 | |

| Record name | Methyl 3-(2-oxopiperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168162-28-5 | |

| Record name | Methyl 3-(2-oxopiperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methyl 3-(2-oxopiperidin-1-yl)benzoate

The formation of the N-aryl bond in this compound is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions provide reliable pathways to connect the nitrogen atom of the 2-oxopiperidinone ring to the aromatic core of the methyl benzoate (B1203000) derivative.

Key Reaction Pathways and Mechanisms

The principal synthetic route involves the coupling of 2-piperidone (B129406) with a methyl 3-halobenzoate (where the halogen is typically bromine or iodine) or a related derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the formation of C-N bonds. researchgate.net The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl halide to a palladium(0) complex, association of the lactam to the palladium center, deprotonation of the lactam by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. researchgate.net

Ullmann Condensation: This classical copper-catalyzed reaction provides an alternative route for N-arylation. acs.org The mechanism is thought to involve the formation of a copper(I)-amidate species from the lactam and a copper(I) salt in the presence of a base. This intermediate then reacts with the aryl halide, likely through an oxidative addition-reductive elimination pathway, to afford the desired N-aryl lactam. acs.org Modern variations of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions.

A plausible synthetic pathway for this compound is outlined below:

| Reactant 1 | Reactant 2 | Product |

| 2-Piperidone | Methyl 3-bromobenzoate | This compound |

This interactive table illustrates a potential reaction for the synthesis of the target compound.

Catalytic Systems and Optimized Reaction Conditions

The success of both the Buchwald-Hartwig and Ullmann reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.

For the Buchwald-Hartwig amination , a variety of palladium catalysts and phosphine (B1218219) ligands have been developed to achieve high yields and functional group tolerance. Common catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biarylphosphine ligands. nih.gov The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is crucial for the deprotonation of the lactam. acs.org Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically employed.

In the case of the Ullmann condensation , copper(I) iodide (CuI) is a commonly used catalyst precursor. nih.gov The reaction often requires the use of a ligand to improve solubility and catalyst efficiency. Proline and its derivatives, as well as various diamines, have been shown to be effective ligands for the N-arylation of amides and lactams. researchgate.net Potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) are frequently used as the base, and polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often preferred. researchgate.net

| Reaction | Catalyst | Ligand | Base | Solvent |

| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |

| Ullmann Condensation | CuI | L-Proline, Diamines | K₃PO₄, K₂CO₃ | DMSO, DMF |

This interactive table summarizes typical catalytic systems for the N-arylation of lactams.

Precursor Synthesis and Strategic Derivatization

The successful synthesis of this compound relies on the efficient preparation of its key building blocks: the 2-oxopiperidinone ring system and a suitably substituted methyl benzoate moiety.

Synthesis of the 2-Oxopiperidinone Ring System

The 2-oxopiperidinone (also known as δ-valerolactam) ring is a common structural motif. A variety of synthetic methods are available for its construction. One common laboratory-scale synthesis involves the Beckmann rearrangement of cyclopentanone (B42830) oxime. Other approaches include the cyclization of 5-aminopentanoic acid or its esters, and the partial reduction of glutarimide. More recently, novel methods such as an organophotocatalysed [1 + 2 + 3] strategy have been developed for the one-step synthesis of substituted 2-piperidinones from simple starting materials. rsc.orgrsc.org

Synthesis of Substituted Methyl Benzoate Moieties

The required precursor is typically a methyl 3-halobenzoate or a related derivative. Methyl 3-aminobenzoate (B8586502) is a key intermediate that can be synthesized by the esterification of 3-aminobenzoic acid with methanol (B129727) under acidic conditions. nih.govmdpi.comnih.gov This can be achieved using reagents such as thionyl chloride in methanol. mdpi.com Alternatively, reduction of methyl 3-nitrobenzoate, for instance through catalytic hydrogenation over palladium on carbon (Pd/C), can also yield methyl 3-aminobenzoate. researchgate.net From methyl 3-aminobenzoate, the corresponding halo- or boronic acid ester derivatives can be prepared via standard transformations such as Sandmeyer reactions or Miyaura borylation, respectively, to make them suitable coupling partners for the N-arylation reaction. The direct esterification of benzoic acid derivatives using solid acid catalysts has also been reported as a green chemistry approach.

Regioselective and Stereoselective Synthetic Approaches

While the synthesis of the parent this compound does not involve stereoselectivity, the development of regioselective and stereoselective methods is crucial for accessing more complex and potentially more potent analogs.

Regioselective Approaches: Regioselectivity in the N-arylation of substituted piperidones can be influenced by steric and electronic factors of both the lactam and the aryl halide. For instance, bulky substituents on the piperidone ring or the aryl partner can direct the coupling to a less hindered position. While less common for N-arylation, directing groups on the piperidine (B6355638) ring have been employed to achieve regioselective C-H arylation at other positions of the ring. nih.gov

Stereoselective Approaches: The synthesis of chiral N-aryl lactams is an area of significant interest in medicinal chemistry. nih.gov Enantioselective synthesis can be achieved through several strategies. One approach involves the use of a chiral catalyst system in the N-arylation step to induce asymmetry. Another strategy is to start with an enantiomerically pure substituted 2-piperidone, which can be prepared through various asymmetric synthetic methods, and then perform the N-arylation. For example, chiral phosphoric acid catalysts have been used for the enantioselective cyclization of anilines to form chiral lactams. rsc.org Additionally, the synthesis of axially chiral C-N atropisomers of N-aryl lactams has been achieved through catalytic asymmetric methods.

Chemical Transformations and Functional Group Interconversions on the Core Structure

The structure of this compound presents two primary sites for chemical modification: the methyl ester on the benzoate ring and the lactam (piperidinone) ring. These functional groups offer pathways to a variety of derivatives through standard organic transformations.

The methyl ester group is a versatile handle for creating analogues such as carboxylic acids and various amides.

Ester Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 3-(2-oxopiperidin-1-yl)benzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, a process known as saponification, followed by an acidic workup. The use of alkali hydroxides like sodium hydroxide (B78521) or lithium hydroxide in a solvent mixture such as methanol and water is a standard procedure for hydrolyzing methyl benzoate derivatives. The reaction generally proceeds to completion with high yields. High-temperature water has also been explored as a "green" solvent for the hydrolysis of methyl benzoates, sometimes in the presence of a mild base like potassium hydroxide. nih.govepfl.ch

Amidation: Direct conversion of the ester to an amide is another crucial transformation. This can be achieved by reacting this compound with a primary or secondary amine. These reactions often require elevated temperatures or catalysis to proceed efficiently, as esters are less reactive towards amines than acyl chlorides. researchgate.net Catalytic systems, including those based on nickel or Lewis acids like iron(III) chloride, have been developed to facilitate the direct amidation of esters under milder, solvent-free conditions. epfl.chresearchgate.net The choice of amine and reaction conditions allows for the synthesis of a diverse library of amide derivatives.

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/MeOH, Heat 2. H₃O⁺ | 3-(2-oxopiperidin-1-yl)benzoic acid |

| Amidation | R¹R²NH, Heat or Catalyst (e.g., Ni, FeCl₃) | N-R¹,N-R²-3-(2-oxopiperidin-1-yl)benzamide |

The 2-piperidinone (or δ-valerolactam) ring offers several positions for modification, although these transformations are generally more complex than ester manipulations. The nitrogen atom is already substituted with the benzoate ring, making N-alkylation or N-acylation reactions at this position impossible without cleaving the existing N-aryl bond. Therefore, modifications typically target the carbon atoms of the lactam ring.

Reactions at the α-carbon (position 3) or other carbon positions of the piperidinone ring can be challenging. They often require the use of strong bases to generate an enolate, followed by reaction with an electrophile. However, the reactivity of lactam enolates can be complex and may lead to side reactions. Synthetic routes to substituted piperidines often involve constructing the ring from acyclic precursors already bearing the desired substituents, rather than modifying a pre-existing piperidinone ring. nih.gov For instance, catalytic hydrogenation of substituted pyridines is a common strategy to access a wide variety of substituted piperidines. nih.gov

Scale-Up Considerations in Academic Synthesis

Transitioning the synthesis of a compound like this compound from a laboratory benchtop (milligram to gram scale) to a larger, academic scale-up (tens to hundreds of grams) introduces several practical challenges. While not a commercial-scale production, academic scale-up is often necessary to provide sufficient material for extensive biological testing or for use as a key intermediate in a multi-step synthesis.

Key considerations include:

Reagent and Solvent Costs: The cost of starting materials, reagents, and solvents becomes a significant factor at a larger scale.

Reaction Control: Exothermic or endothermic reactions that are easily managed in small flasks can become difficult to control in larger reactors, requiring careful monitoring and potentially specialized equipment for heat management.

Work-up and Purification: Procedures that are simple on a small scale, such as liquid-liquid extraction in a separatory funnel, become cumbersome and time-consuming. Likewise, purification by column chromatography, a staple in research labs, is often impractical for large quantities of material due to the large volumes of solvent and silica (B1680970) gel required. Recrystallization becomes the preferred method for purification on a larger scale.

Safety: The hazards associated with all chemicals are magnified at a larger scale. Thorough risk assessments are crucial.

Process Optimization: For a scale-up synthesis, the original synthetic route may need to be re-evaluated and optimized for yield, purity, cost, and safety. This could involve changing reagents, solvents, or reaction conditions. evotec.com

Continuous flow chemistry is an emerging technology that can mitigate some of the challenges of scale-up, offering better control over reaction parameters and simplifying the process. rsc.orgrsc.org

| Challenge | Small-Scale (mg-g) Approach | Scale-Up (10-100 g) Solution |

|---|---|---|

| Purification | Flash Column Chromatography | Recrystallization, Distillation, Liquid-Liquid Extraction |

| Reaction Time | Often not optimized | Optimization of temperature and catalyst loading to reduce time |

| Heat Transfer | Simple heating mantles/ice baths | Mechanical stirring, larger surface area reactors, careful monitoring |

| Reagent Handling | Syringes, small glassware | Cannula transfer, addition funnels, larger reaction vessels |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. For Methyl 3-(2-oxopiperidin-1-yl)benzoate, one would expect to observe distinct signals for the aromatic protons on the benzoate (B1203000) ring, the protons of the piperidinone ring, and the methyl protons of the ester group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring. The splitting patterns (multiplicities) would provide information about adjacent protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (benzoate) | 7.0 - 8.5 | d, t, dd |

| Piperidinone (-CH₂-) | 1.8 - 4.0 | m |

| Methyl (-OCH₃) | ~3.9 | s |

This is a generalized table based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbons of the ester and the lactam, the aromatic carbons, the aliphatic carbons of the piperidinone ring, and the methyl carbon. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Ester) | 165 - 175 |

| C=O (Lactam) | 170 - 180 |

| Aromatic (C) | 120 - 140 |

| Aromatic (CH) | 125 - 135 |

| Piperidinone (-CH₂-) | 20 - 50 |

| Methyl (-OCH₃) | ~52 |

This is a generalized table based on typical chemical shifts for similar functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to map out the proton connectivity within the piperidinone and benzoate rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as linking the piperidinone ring to the benzoate ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₃H₁₅NO₃).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the piperidinone ring. Analyzing these fragmentation pathways would help to confirm the connectivity of the different structural units.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups: the aromatic methyl ester and the six-membered lactam ring.

The aromatic ester moiety would be characterized by a strong carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic ring, this peak is anticipated to appear in the range of 1715-1730 cm⁻¹ spectroscopyonline.comlibretexts.org. Additionally, the C-O stretching vibrations of the ester group are expected to produce two distinct bands, typically between 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹ spectroscopyonline.com.

The lactam functional group, a cyclic amide, also possesses a characteristic carbonyl absorption. For a six-membered ring lactam (δ-valerolactam), the C=O stretching frequency is typically observed around 1650 cm⁻¹ cdnsciencepub.com. The presence of C-H bonds in the aromatic and aliphatic parts of the molecule would give rise to stretching vibrations in the region of 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively libretexts.org.

An illustrative breakdown of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic Ester | C=O Stretch | 1715 - 1730 |

| Lactam | C=O Stretch | ~1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 |

| Ester | C-O Stretch | 1250 - 1310 and 1100 - 1130 |

These expected values are based on established correlations for similar functional groups and provide a basis for the interpretation of the experimental IR spectrum of this compound.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within the crystal lattice.

While specific crystallographic data for this compound is not publicly available, an analysis of a structurally related compound, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, can provide insight into the type of information that would be obtained nih.govnih.gov. It is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are prevalent for organic molecules.

The analysis would reveal the planarity of the benzoate ring and the conformation of the 2-oxopiperidine ring, which is expected to adopt a chair or a twisted-chair conformation to minimize steric strain. The relative orientation of the benzoate and the 2-oxopiperidine rings, defined by the torsion angles around the N-C(aromatic) bond, would also be a key feature of the molecular conformation. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal packing would also be identified.

A hypothetical table of crystallographic data for this compound, based on what would be expected from a single-crystal X-ray diffraction experiment, is presented below.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1187 |

| Z | 4 |

These parameters define the unit cell of the crystal and, along with the atomic coordinates, provide a complete description of the solid-state structure of the molecule.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any impurities that may be present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods for purity assessment in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of organic molecules, including those with relatively high molecular weights and low volatility. For the purity assessment of this compound, a reverse-phase HPLC method would likely be employed.

In a typical reverse-phase setup, a nonpolar stationary phase, such as a C18-modified silica (B1680970) column, would be used. The mobile phase would consist of a mixture of a polar solvent, like water or a buffer, and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The components are detected as they elute from the column, typically using a UV detector set to a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

A hypothetical set of HPLC conditions for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. Given the likely boiling point of this compound, GC could also be a viable method for its purity analysis.

In a GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. The column contains a stationary phase that interacts with the components of the sample to different extents, leading to their separation. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides structural information about the separated components, aiding in the identification of any impurities.

An illustrative set of GC conditions for the analysis of this compound is provided in the table below.

| Parameter | Condition |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The combination of these advanced spectroscopic and chromatographic techniques provides a robust framework for the comprehensive characterization of this compound, ensuring a thorough understanding of its chemical identity, structure, and purity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as Methyl 3-(2-oxopiperidin-1-yl)benzoate, to the active site of a target protein.

Binding Site Identification and Pocket Characterization

The initial step in a molecular docking study involves the identification and characterization of the binding site on the target protein. This is often accomplished using computational algorithms that search the protein's surface for cavities and pockets that are sterically and chemically suitable for ligand binding. These pockets are then characterized based on their volume, shape, and the nature of the amino acid residues lining them (e.g., hydrophobic, polar, charged). No specific studies identifying the binding sites for this compound have been reported.

Prediction of Ligand Binding Modes and Conformations

Once a binding site is identified, docking algorithms are used to predict the most likely binding mode and conformation of the ligand within that site. This involves sampling a large number of possible orientations and conformations of the ligand and scoring them based on their predicted binding affinity. For a flexible molecule like this compound, this would involve exploring the rotational freedom around its single bonds to find the most stable bound conformation. There are currently no published studies detailing the predicted binding modes of this specific compound.

Theoretical Affinity Prediction and Scoring Functions

Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a protein. These functions take into account various factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The goal is to rank different binding poses and different ligands based on their predicted binding strength. While numerous scoring functions exist, no theoretical affinity predictions for the interaction of this compound with any biological target have been documented in the literature.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a key component of virtual screening. In such a study, a library of compounds could be screened against a specific target to identify molecules with similar or better predicted binding affinities than a reference compound. This compound has not been reported as a lead compound or a hit in any published virtual screening campaigns.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the conformational dynamics and stability of a ligand-protein complex, complementing the static picture provided by molecular docking.

Ligand-Protein Complex Dynamics and Interaction Analysis

Following a molecular docking study, MD simulations can be used to refine the predicted binding pose and to study the dynamic behavior of the ligand-protein complex. These simulations can reveal how the ligand and protein move and adapt to each other over time, and can provide a more accurate assessment of the stability of the complex. Key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to understand their role in binding. At present, there are no published molecular dynamics simulation studies on complexes involving this compound.

Conformational Landscape Sampling and Energetic Minimization

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformers, due to the rotation around its single bonds. The most significant conformational flexibility arises from the rotation around the bond connecting the piperidinone ring to the benzoate (B1203000) ring.

Conformational landscape sampling is a computational technique used to explore the vast number of possible conformers. By systematically rotating key bonds and calculating the potential energy of each resulting structure, a map of the conformational energy landscape is generated. Subsequent energetic minimization identifies the most stable, low-energy conformers. These studies are crucial as the biological activity of a molecule is often dictated by its preferred conformation.

Table 1: Hypothetical Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 75° | 0.00 | 65.2 |

| 2 | -85° | 0.85 | 20.1 |

| 3 | 180° | 2.10 | 14.7 |

This table is for illustrative purposes and shows the type of data generated from conformational analysis.

Solvation Effects and Solvent Accessibility Analysis

The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, both explicit (simulating individual solvent molecules) and implicit (treating the solvent as a continuous medium), are used to understand these effects.

Solvent Accessibility Surface Area (SASA) analysis calculates the surface area of the molecule that is accessible to the solvent. This is critical for predicting solubility and identifying regions of the molecule likely to engage in intermolecular interactions. For this compound, the polar carbonyl and ester groups are expected to be readily solvated by polar solvents, while the aromatic ring represents a more hydrophobic region.

Table 2: Illustrative Solvent Accessible Surface Area (SASA) Data

| Molecular Region | SASA (Ų) in Water | SASA (Ų) in Octanol |

|---|---|---|

| Piperidinone Ring | 120.5 | 115.3 |

| Benzoate Ring | 95.2 | 105.8 |

| Polar Atoms (O, N) | 65.7 | 50.1 |

| Nonpolar Atoms (C, H) | 250.0 | 271.0 |

This table illustrates representative data from a solvation analysis.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. bhu.ac.in These calculations are fundamental to understanding reactivity and molecular properties derived from the distribution of electrons.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely localized over the electron-rich regions such as the aromatic ring and the lone pairs of the oxygen atoms. The LUMO is expected to be distributed over the carbonyl groups and the antibonding orbitals of the benzoate ring.

Table 3: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Associated with electron-donating capability |

| LUMO Energy | -1.20 | Associated with electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of chemical reactivity and stability |

This table contains hypothetical FMO data to demonstrate the output of such calculations.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential projected onto the molecule's electron density surface. It provides a visual representation of the charge distribution and is invaluable for understanding and predicting intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic contacts.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping visualizes the ESP using a color spectrum. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on oxygen atoms). These sites are prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., hydrogen atoms attached to electronegative atoms). These sites are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would show strong negative potential (red) around the carbonyl oxygens of the piperidinone and ester groups. Positive potential (blue) would be localized on the hydrogen atoms of the aromatic ring. This mapping helps predict how the molecule will orient itself when approaching a protein binding site or another molecule. nih.gov

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To assess the potential of this compound as a ligand for a biological target, binding free energy calculations are employed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods that estimate the free energy of binding from molecular dynamics simulations of the ligand-receptor complex. nih.govnih.gov

These methods calculate the binding free energy (ΔG_bind) by summing the changes in molecular mechanics energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (-TΔS) upon binding. pkusz.edu.cnrsc.org

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

The solvation energy is further divided into polar and nonpolar components. These calculations are computationally less expensive than more rigorous methods like alchemical free energy perturbation and are widely used in drug design to rank and prioritize compounds. nih.gov

Table 4: Example Breakdown of MM/PBSA Binding Free Energy Calculation

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -35.5 |

| Electrostatic Energy (ΔE_elec) | -18.2 |

| Polar Solvation Energy (ΔG_PB/GB) | +30.8 |

| Nonpolar Solvation Energy (ΔG_SA) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -27.0 |

This table presents a hypothetical binding free energy calculation for the compound with a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By quantifying how variations in structural properties affect activity, QSAR models serve as predictive tools in the design of new, optimized compounds. mdpi.com

The development of a predictive QSAR model is a systematic process that begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). For this compound, this would involve synthesizing a series of derivatives and evaluating their activity against a specific biological target.

The process involves several key steps:

Data Set Curation: A series of analogues of this compound with a wide range of biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analogue.

Data Division: The dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to generate a mathematical equation linking the descriptors to the activity. nih.gov

Validation: The model's statistical significance and predictive ability are rigorously assessed using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with the test set (e.g., R² pred). nih.gov

A hypothetical QSAR study on a series of this compound analogues might yield results as shown in the interactive table below, demonstrating the correlation between experimental and predicted activity.

This table is illustrative and presents hypothetical data for a QSAR study on this compound analogues.

A validated QSAR model provides a quantitative equation that highlights the molecular properties most critical for biological activity. These descriptors can be categorized as physicochemical (related to electronic properties and lipophilicity) and steric (related to the size and shape of the molecule).

For the this compound scaffold, key descriptors might include:

LogP: A measure of lipophilicity, indicating how the compound distributes between aqueous and lipid environments.

Molar Refractivity (MR): A measure of molecular volume and polarizability.

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing effect of substituents on the benzoate ring.

Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms, influencing membrane permeability.

Steric parameters (e.g., Taft's Eₛ): Describe the bulkiness of substituent groups.

A hypothetical QSAR equation could take the form: pIC₅₀ = 0.45 * LogP + 0.12 * MR - 0.67 * σ + 5.21

This equation would suggest that higher activity is associated with increased lipophilicity and molecular volume, and with electron-donating substituents on the benzoate ring.

This table presents hypothetical physicochemical descriptor values for illustrative purposes.

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful technique used to identify the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com A pharmacophore model serves as a 3D template for designing or identifying new molecules with potential activity.

When the structure of the biological target is unknown, a pharmacophore model can be generated by analyzing a set of active ligands. nih.govmdpi.com This ligand-based approach involves superimposing the low-energy conformations of several active molecules and identifying the common chemical features responsible for their activity. nih.gov These features typically include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic regions (H), aromatic rings (R), and positive/negative ionizable groups. pharmacophorejournal.com

For this compound and its analogues, a hypothetical five-point pharmacophore model (AARRH) could be generated. The features might correspond to:

Acceptor (A1): The carbonyl oxygen of the 2-oxopiperidine ring.

Aromatic Ring (R1): The benzoate ring.

Aromatic Ring (R2): A second aromatic feature that could be introduced via substitution.

Acceptor (A2): The ester carbonyl oxygen.

Hydrophobic (H1): The aliphatic portion of the piperidinone ring.

This table provides a hypothetical representation of geometric constraints within a ligand-based pharmacophore model.

If the three-dimensional structure of the biological target complexed with a ligand is available (e.g., from X-ray crystallography), a structure-based pharmacophore model can be developed. mdpi.comjyoungpharm.org This approach offers higher accuracy as it is derived from the actual interactions within the binding site. mdpi.com The model is constructed by identifying the key interaction points between the ligand and the target protein's active site residues.

Assuming this compound binds to a hypothetical enzyme, a structure-based pharmacophore could be defined by the following interactions:

Hydrogen Bond Acceptor: The 2-oxopiperidine carbonyl forming a hydrogen bond with the backbone NH of a glycine residue.

Hydrophobic Pocket: The piperidinone ring fitting into a hydrophobic cavity formed by leucine and valine residues.

Aromatic Interaction: The benzoate ring engaging in a pi-pi stacking interaction with a phenylalanine residue.

Hydrogen Bond Acceptor: The ester group interacting with a serine hydroxyl group.

This model provides a detailed map of the binding site's requirements, offering a precise blueprint for the rational design of new inhibitors with improved binding affinity and selectivity.

This table illustrates hypothetical interactions that could form the basis of a structure-based pharmacophore model.

Structure Activity Relationship Sar and Theoretical Mechanism of Action Moa Investigations

Influence of the Methyl Benzoate (B1203000) Moiety on Molecular Recognition and Binding

The methyl benzoate portion of the molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties. Benzoate derivatives, in general, are explored in drug development for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai The specific activity of a compound like Methyl 3-(2-oxopiperidin-1-yl)benzoate would be contingent on its ability to interact with specific biological targets. ontosight.ai

The methyl ester functional group, attached to the benzoic acid core, influences the compound's solubility, melting point, and potential biological activity. ontosight.ai This moiety can participate in various non-covalent interactions, such as van der Waals forces, pi-stacking, and hydrophobic interactions, which are critical for molecular recognition and binding to a receptor's active site. The aromatic nature of the benzoate ring provides a rigid scaffold that can orient other functional groups for optimal interaction with a biological target.

| Interaction Type | Description | Potential Significance |

|---|---|---|

| Hydrophobic Interactions | The phenyl ring can interact with nonpolar regions of a binding pocket. | Contributes to the overall binding affinity. |

| Pi-Stacking | The aromatic ring can stack with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein. | Enhances binding specificity and affinity. |

| Van der Waals Forces | General non-specific interactions that contribute to the stability of the ligand-receptor complex. | Important for the overall binding energy. |

| Ester Group Interactions | The methyl ester can act as a hydrogen bond acceptor. | Can form specific hydrogen bonds with donor groups in the binding site. |

Role of the 2-Oxopiperidinone Scaffold in Ligand-Target Interactions

The 2-oxopiperidinone (or piperidin-2-one) scaffold is a common feature in many biologically active compounds. This heterocyclic ring system is not merely a linker but an active participant in ligand-target interactions.

The 2-oxopiperidinone ring is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. This conformational flexibility can be crucial for its biological activity, allowing the molecule to adapt its shape to fit optimally into a binding pocket. The preferred conformation in a biological environment will be influenced by the steric and electronic effects of the substituents and the interactions with the receptor. For instance, in related 4-(m-OH phenyl)-piperidine analogs, binding in a preferred phenyl axial conformation appears to lead to agonism, while binding of an energy-accessible phenyl equatorial conformation can produce antagonism. nih.gov This highlights the critical role of conformation in determining the nature of the biological response.

The lactam carbonyl group within the 2-oxopiperidinone ring is a key functional group for molecular interactions. The carbonyl oxygen is a potent hydrogen bond acceptor, capable of forming strong hydrogen bonds with hydrogen bond donor residues (e.g., serine, threonine, lysine, arginine) in a protein's active site. This interaction is often a critical determinant of binding affinity and specificity. In the context of β-lactam antibiotics, the reactivity of the lactam carbonyl is central to their mechanism of action, where it is attacked by a serine residue in the active site of penicillin-binding proteins (PBPs). nih.govkhanacademy.org While the reactivity of the 6-membered ring in 2-oxopiperidinone is less than that of the strained 4-membered β-lactam ring, the principle of the carbonyl group acting as a key interaction point remains.

Impact of Substituents on the Aromatic Ring and Piperidinone Nitrogen

The nature and position of substituents on both the aromatic ring and the piperidinone nitrogen can profoundly influence the molecule's activity.

Stereochemistry can play a significant role in the biological activity of piperidinone derivatives. The presence of chiral centers can lead to stereoisomers with different biological activities. For example, studies on new series of piperidin-4-one derivatives have demonstrated a stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov Although this compound itself does not have a chiral center, the introduction of substituents on the piperidinone ring could create stereocenters, making the stereochemical arrangement a critical factor for activity.

The electronic properties of substituents on the phenyl ring can alter the electron distribution of the entire molecule, affecting its ability to interact with a biological target. Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy (B1213986), methyl) can modulate the strength of interactions such as hydrogen bonding and pi-stacking. mdpi.com

Steric hindrance is another important factor. Bulky substituents can prevent the molecule from fitting into a binding pocket, thereby reducing or abolishing its activity. nih.gov Conversely, in some cases, a larger substituent might be necessary to achieve a specific desired interaction. The interplay between electronic and steric effects is complex and often requires a systematic study of various analogs to elucidate the optimal substitution pattern for a given biological target.

| Factor | Effect | Example |

|---|---|---|

| Stereochemistry | Different stereoisomers can have vastly different biological activities and potencies. | In related piperidin-4-ones, the stereochemistry influences antibacterial and antifungal efficacy. nih.gov |

| Electronic Effects | Electron-withdrawing or -donating groups on the phenyl ring can alter the molecule's electronic properties and binding interactions. | Substitution with electron-withdrawing groups can change the electron density of the phenyl ring, forcing a different binding mode. mdpi.com |

| Steric Effects | The size and shape of substituents can either facilitate or hinder binding to a receptor. | Increasing steric bulk around a molecule's core can impact conformational flexibility and conjugation. nih.gov |

Theoretical Mechanisms of Action at the Molecular Level

The potential biological activities of this compound can be hypothesized by examining its core structural features: the N-aryl lactam system. This scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition Mechanisms (e.g., competitive, non-competitive, uncompetitive)

Enzyme inhibitors modulate physiological pathways by blocking the activity of specific enzymes. This inhibition can occur through several mechanisms, distinguished by how the inhibitor interacts with the enzyme and its substrate.

Competitive Inhibition: The inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. The inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.

The 2-oxopiperidine core of this compound is found in inhibitors of various enzymes. For instance, derivatives of 1-hydroxy-2-oxopiperidin act as substrate-competitive inhibitors of the glycolytic enzyme enolase. acs.orgnih.gov While the subject compound lacks the critical hydroxamate or phosphonate (B1237965) groups of known enolase inhibitors, the lactam ring itself serves as a rigid scaffold that can orient substituents towards key interactions within an enzyme's active site. Therefore, it is theoretically plausible that this compound or its derivatives could be designed to function as competitive inhibitors for certain enzymes.

Receptor Antagonism/Agonism via Molecular Interactions (e.g., 5-HT7 receptor, Factor Xa, enolase)

The interaction of small molecules with protein receptors can either activate (agonism) or block (antagonism) the receptor's downstream signaling. The structural motifs within this compound suggest potential interactions with several receptor types.

Factor Xa (FXa): Many direct oral anticoagulants are potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. These inhibitors often feature an N-substituted heterocyclic core that orients aromatic groups into the S1 and S4 specificity pockets of the enzyme's active site. Rivaroxaban, for example, contains a central oxazolidinone ring with appended aromatic moieties that engage in these interactions. medchemexpress.com The N-aryl-2-oxopiperidine structure of this compound provides a similar template, suggesting it could be investigated as a potential scaffold for FXa inhibitors.

5-HT7 Receptor: The N-arylpiperidine moiety is a well-established pharmacophore for ligands of serotonin (B10506) (5-HT) receptors, particularly the 5-HT7 subtype. nih.gov Selective 5-HT7 antagonists, such as SB-269970, often contain a substituted piperidine (B6355638) or a related nitrogenous heterocycle linked to an aromatic sulfonyl or phenyl group. nih.govresearchgate.net The N-phenylpiperidone structure of the subject compound aligns with this general motif, making the 5-HT7 receptor another plausible, albeit theoretical, target.

Enolase: As mentioned, while enolase is an enzyme, its inhibitors bind within a well-defined active site. The 2-oxopiperidine ring is a key feature of certain potent enolase inhibitors developed for oncology applications. nih.govnih.govdigitellinc.com

Allosteric vs. Orthosteric Binding Mechanisms

The binding of a ligand to a protein can occur at two principal types of sites, leading to different regulatory outcomes. nih.gov

Orthosteric Binding: The ligand binds to the primary, active site of the protein, which is the same site used by the endogenous substrate or agonist. quora.com This type of interaction typically results in competitive inhibition for enzymes or direct agonism/antagonism for receptors. wikipedia.org

Allosteric Binding: The ligand binds to a secondary, topographically distinct site on the protein. This binding event induces a conformational change in the protein that modulates the activity of the orthosteric site, either positively or negatively. nih.govwikipedia.org Allosteric modulators offer potential advantages in drug design, including higher target selectivity, as allosteric sites are generally less conserved across protein families than active sites. nih.gov

For targets like Factor Xa, most direct inhibitors are orthosteric, designed to occupy the active site and block access to its substrate. medchemexpress.com Given the structural parallels to known competitive FXa inhibitors, it is most likely that if this compound were to exhibit activity against this target, it would do so via an orthosteric binding mechanism.

Interactions with Specific Protein Sub-Pockets and Key Residues (e.g., S1, S2, S3, S4 sub-pockets of Factor Xa)

The active site of serine proteases like Factor Xa is often described by a series of sub-pockets (S1-S4) that accommodate the side chains of the substrate's peptide residues. Effective inhibitors are designed to place chemical moieties that form favorable interactions with these specific pockets.

S1 Pocket: This is a deep, negatively charged pocket at the bottom of which resides an Asp189 residue. It typically accommodates basic, positively charged groups like an amidine or guanidine.

S4 Pocket: This is a larger, more hydrophobic pocket defined by aromatic residues such as Tyr99, Phe174, and Trp215. It often binds larger, hydrophobic, and aromatic fragments of inhibitors.

Theoretically, if this compound were to bind to Factor Xa, its substituents would orient to occupy these pockets. The 3-(methoxycarbonyl)phenyl group is not basic and would be a poor fit for the S1 pocket in its current form. However, the aromatic ring could potentially engage in hydrophobic or π-π stacking interactions within the S4 pocket. The 2-oxopiperidone ring would then act as a central scaffold, positioning the phenyl group accordingly.

Prodrug Strategies and Bioactivation Mechanisms for Related Compounds

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmacological agent. irjmets.comnih.gov This strategy is often employed to overcome issues with solubility, permeability, stability, or targeted delivery. mdpi.com

Esterase-Mediated Hydrolysis

The presence of a methyl ester group makes this compound a prime candidate for functioning as a prodrug. Ester prodrugs are the most common type, designed to mask a polar carboxylic acid group with a more lipophilic ester. nih.gov This modification can enhance membrane permeability and oral absorption.

Once absorbed, the ester is cleaved by ubiquitous endogenous enzymes, primarily carboxylesterases (CES1 and CES2), which are abundant in the liver, plasma, and other tissues. nih.gov This hydrolysis reaction converts the ester back to the active carboxylic acid and an alcohol byproduct (in this case, methanol). quora.comquizlet.com

The bioactivation of this compound would involve the esterase-mediated hydrolysis of the methyl ester to yield 3-(2-oxopiperidin-1-yl)benzoic acid . This resulting carboxylic acid would be the putative active form of the molecule. This strategy is exemplified in the development of enolase inhibitors, where cell-permeable ester prodrugs are used to deliver the active phosphonate inhibitor intracellularly. acs.orgnih.govnih.gov Studies on the hydrolysis of simple esters like methyl benzoate show that they are readily cleaved in rat plasma and liver microsomes, supporting the feasibility of this bioactivation pathway. nih.gov

Phosphodiesterase Hydrolysis

The theoretical mechanism of action regarding the hydrolysis of this compound by phosphodiesterases (PDEs) requires careful consideration of the substrate specificity of this enzyme superfamily. Phosphodiesterases are enzymes that catalyze the hydrolysis of phosphodiester bonds, which are central to the structure of cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov The primary function of PDEs is to regulate the intracellular levels of these second messengers, thereby modulating a wide array of signal transduction pathways. nih.gov

The chemical structure of this compound features a carboxylate ester bond, not a phosphodiester bond. Consequently, it is not a natural substrate for phosphodiesterases. The hydrolysis of the methyl ester group in this compound is more likely to be catalyzed by other classes of hydrolases, such as carboxylesterases.

Studies on analogous benzoate esters have shown that they are susceptible to enzymatic hydrolysis by esterases found in biological systems, such as rat liver microsomes. nih.gov For instance, methyl benzoate has been shown to undergo hydrolysis, and its stability is influenced by the nature of the substituents on the benzoate ring. nih.gov While direct evidence for the enzymatic hydrolysis of this compound is not available, it is plausible that it could be metabolized by carboxylesterases, leading to the formation of 3-(2-oxopiperidin-1-yl)benzoic acid and methanol (B129727).

Table 1: Comparison of Substrate Bonds

| Compound | Bond Susceptible to Hydrolysis | Enzyme Class |

|---|---|---|

| This compound | Carboxylate Ester | Carboxylesterases (putative) |

| Cyclic Adenosine Monophosphate (cAMP) | Phosphodiester | Phosphodiesterases |

Acid Hydrolysis Pathways

The acid-catalyzed hydrolysis of this compound is anticipated to follow the established mechanism for the hydrolysis of benzoate esters. This reaction involves the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile and attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The final steps involve the transfer of a proton and the elimination of methanol to yield the carboxylic acid, 3-(2-oxopiperidin-1-yl)benzoic acid.

The rate of acid hydrolysis can be influenced by steric and electronic factors. Studies on various methyl benzoates have demonstrated that the reaction is sensitive to the substitution pattern on the benzene (B151609) ring. psu.edu For this compound, the presence of the 2-oxopiperidin-1-yl group at the meta position is not expected to sterically hinder the approach of water to the ester group.

High-temperature water has also been shown to promote the hydrolysis of methyl benzoates, even for sterically hindered esters. psu.edu This suggests that under sufficiently forcing conditions, the hydrolysis of this compound to its corresponding carboxylic acid is a feasible chemical transformation. The reaction proceeds via an acid-base catalyzed mechanism, where water itself can act as a proton donor and acceptor. psu.edu

Table 2: Products of Hydrolysis

| Starting Compound | Hydrolysis Condition | Products |

|---|---|---|

| This compound | Acid (e.g., HCl in H₂O) | 3-(2-oxopiperidin-1-yl)benzoic acid, Methanol |

| This compound | Enzymatic (putative, by Carboxylesterases) | 3-(2-oxopiperidin-1-yl)benzoic acid, Methanol |

Derivatives and Analogues: Design and Academic Applications

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of Methyl 3-(2-oxopiperidin-1-yl)benzoate typically involves the coupling of a substituted piperidinone with an aryl partner. A prevalent method for forming the crucial N-aryl bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the efficient preparation of N-aryl and N-heteroaryl substituted piperidones from various aryl bromides. researchgate.net The process often involves protecting the piperidone carbonyl group as a ketal, performing the amination, and subsequently hydrolyzing the ketal to restore the ketone functionality. researchgate.net

Characterization of these analogues relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structural framework, identifying the positions of substituents on the aromatic ring, and verifying the integrity of the piperidinone and benzoate (B1203000) moieties. Mass spectrometry confirms the molecular weight, and in some cases, single-crystal X-ray diffraction can provide definitive proof of structure and stereochemistry.

Modifications at the Benzoate Ester Group

The benzoate ester group is a prime site for modification to generate a diverse library of analogues with varied physicochemical properties.

Amide Formation (Aminolysis): One of the most common transformations is the conversion of the ester to an amide, a reaction known as aminolysis. Esters can react with ammonia, primary, or secondary amines to yield the corresponding amides. libretexts.org This reaction is synthetically valuable for introducing new functional groups and modulating biological activity. The direct amidation of methyl benzoate with various amines can be achieved, often under catalytic conditions to overcome the lower reactivity of esters compared to more activated carboxylic acid derivatives. researchgate.netresearchgate.net For instance, niobium pentoxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the amidation of methyl benzoate with aniline (B41778) under solvent-free conditions. researchgate.net

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) through transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. By using a large excess of the new alcohol, the equilibrium can be driven towards the desired product. libretexts.org

Reduction: The ester group can be reduced to an alcohol or an aldehyde depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol (benzyl alcohol moiety). In contrast, reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can achieve a partial reduction to the corresponding aldehyde (benzaldehyde moiety). libretexts.org

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Aminolysis | Amine (e.g., Aniline), Catalyst (e.g., Nb₂O₅) | Amide (-CONH-R) | researchgate.net |

| Transesterification | Alcohol (e.g., Ethanol), Acid/Base Catalyst | Ester (-COO-R') | libretexts.org |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | libretexts.org |

| Partial Reduction | Diisobutylaluminum Hydride (DIBAL-H) at -78°C | Aldehyde (-CHO) | libretexts.org |

Variations on the Piperidinone Ring System

Modifying the piperidinone ring itself opens up access to a wide range of structural analogues with potentially different conformations and biological target profiles.

Positional Isomers (e.g., 4-Oxopiperidines): The synthesis of N-aryl-4-piperidones is of significant interest as this scaffold is present in numerous pharmacologically active agents, particularly those targeting the central nervous system. acs.org Synthetic routes often employ a two-step process involving the creation of a reactive piperidinium (B107235) salt followed by reaction with a desired aniline. acs.orgresearchgate.net

Other Lactams: The six-membered δ-lactam (piperidinone) can be replaced with other ring sizes, such as the five-membered γ-lactam (pyrrolidinone). The synthesis of N-aryl γ- and δ-lactams can be achieved through methods like copper-mediated intramolecular amidation/C-N coupling sequences. researchgate.net

Fused Ring Systems: More complex analogues can be created by fusing other rings to the piperidinone core. For example, phthalimides can undergo a Mukaiyama-type aldol (B89426) cyclization to generate fused lactam systems like 1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-ones. mdpi.com

Dihydropyridines: While not a direct lactam variation, the related 1,4-dihydropyridine (B1200194) scaffold is another important heterocyclic system in medicinal chemistry that can be accessed via related synthetic strategies.

These structural changes can significantly alter the three-dimensional shape and electronic properties of the molecule, leading to different interactions with biological targets. researchgate.net

Conjugation with Other Pharmacophores to Develop Multi-Target Ligands

A modern strategy in drug discovery is to create multi-target ligands by covalently linking two or more distinct pharmacophores. This molecular hybridization can lead to compounds with improved efficacy or a more desirable side-effect profile. nih.gov

The this compound scaffold can be conjugated to another bioactive molecule through several synthetic handles. The benzoate ring can be functionalized to allow for coupling reactions. For instance, an alkyne linchpin can be introduced onto an aromatic ring via a meta-selective inverse Sonogashira coupling, providing a versatile handle for subsequent click chemistry reactions to attach another pharmacophore. acs.org

Alternatively, the piperidinone or benzoate moieties themselves can be part of a larger, hybrid molecule. For example, arylpiperazine derivatives, which are known to interact with central nervous system receptors, are often linked via an aliphatic chain to a second pharmacophore group. mdpi.com Similarly, the N-aryl piperidone structure could be linked to another active unit, such as a derivative of indole (B1671886) or benzimidazole, to create novel compounds with potential applications as antipsychotic agents. nih.gov

Application of Derivatives in Chemical Biology as Molecular Probes

Derivatives of core scaffolds like N-aryl piperidones can be adapted for use as molecular probes to study biological systems. By incorporating reporter groups such as fluorescent tags, these molecules can be used to visualize and investigate biological targets.

For example, N-substituted-3,5-bis(arylidene)-4-piperidone derivatives have been synthesized and shown to possess inherent fluorescent properties. researchgate.net Such compounds could potentially be used to study cellular processes or protein interactions. The design of these probes often involves structural modifications to enhance fluorescence quantum yield or to tune the emission wavelength for specific imaging applications. The piperidone scaffold serves as a rigid framework to which chromophores can be attached, and modifications to the N-aryl substituent can further modulate the photophysical properties.

Synthesis of Isomers and Stereoisomers for Stereochemical Evaluation

The introduction of substituents on the piperidinone ring can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The synthesis and biological evaluation of individual stereoisomers are crucial, as biological activity is often highly dependent on the three-dimensional arrangement of the molecule.

Asymmetric synthesis is employed to produce enantiomerically enriched compounds. For γ-lactams, a palladium-catalyzed Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles has been used to generate chiral 4-substituted γ-lactams with good enantioselectivity. nih.gov Similarly, copper-catalyzed asymmetric conjugate reduction of α,β-unsaturated lactams is an effective method for creating chiral β-substituted lactams. uea.ac.uk These enantiomerically pure lactams can serve as key intermediates for the synthesis of important pharmaceuticals. nih.gov

The separation of diastereomers, if formed during a reaction, is often achievable by standard chromatographic techniques like flash chromatography. The absolute configuration of a synthesized stereoisomer can be definitively determined by single-crystal X-ray analysis. elsevierpure.com

| Section | Synthetic Strategy Example | Key Feature | Reference |

|---|---|---|---|

| 6.1. Structural Analogues | Buchwald-Hartwig Amination | Formation of N-Aryl bond | researchgate.net |

| 6.2. Benzoate Modifications | Catalytic Aminolysis | Conversion of ester to amide | researchgate.net |

| 6.3. Ring Variations | Exchange reaction with N-benzyl-4-piperidone methiodide | Synthesis of 4-piperidone (B1582916) isomers | acs.org |

| 6.4. Conjugation | Inverse Sonogashira Coupling | Introduction of an alkyne handle for click chemistry | acs.org |

| 6.5. Molecular Probes | Synthesis of bis(arylidene)-4-piperidones | Creation of intrinsically fluorescent compounds | researchgate.net |

| 6.6. Stereoisomers | Asymmetric Heck–Matsuda Desymmetrization | Enantioselective synthesis of chiral lactams | nih.gov |

Future Directions and Emerging Research Avenues

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of analogues of Methyl 3-(2-oxopiperidin-1-yl)benzoate. These computational methods can accelerate the drug discovery process, reduce costs, and improve the success rate of identifying promising clinical candidates. nih.govnih.gov

ML algorithms, such as deep neural networks (DNNs), recurrent neural networks (RNNs), and support vector machines (SVMs), can be trained on large datasets of chemical structures and their associated biological activities. nih.govmdpi.com For this compound, these models can be employed to:

Predict Bioactivity: Generate quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel, unsynthesized analogues. mdpi.com This allows for the in silico screening of vast virtual libraries, prioritizing compounds with the highest predicted potency and selectivity for synthesis and experimental testing. nih.gov

De Novo Design: Utilize generative models to design entirely new molecules based on the core scaffold of this compound. These models can be optimized to produce structures with desired properties, such as enhanced target affinity, improved metabolic stability, or novel intellectual property. mdpi.com

ADMET Prediction: Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Early identification of potential liabilities through AI/ML can significantly reduce the attrition rate of drug candidates in later stages of development. researchgate.net

The application of AI and ML is not merely a theoretical exercise; it is a practical tool that enhances the capabilities of medicinal chemists by providing data-driven insights to guide molecular design. nih.govnih.gov

Table 1: Applications of AI/ML in the Development of this compound Analogues

| Application Area | AI/ML Technique | Potential Outcome |

| Hit Identification | High-Throughput Virtual Screening | Prioritization of compounds from large virtual libraries for synthesis. nih.gov |

| Lead Optimization | QSAR, Generative Models | Design of analogues with improved potency, selectivity, and ADMET profiles. mdpi.com |

| Target Prediction | Reverse Screening, Deep Learning | Identification of potential biological targets or off-targets. |

| Property Prediction | SVM, Neural Networks | Early assessment of pharmacokinetic and toxicological properties. nih.gov |

Development of Novel Synthetic Methodologies for Complex Analogues

While the core structure of this compound is accessible, the future exploration of its therapeutic potential hinges on the ability to synthesize a diverse and complex range of analogues. Modern organic synthesis provides a powerful toolkit for this purpose, moving beyond traditional methods to more efficient and innovative strategies. ajchem-a.comnih.gov

Recent advances that could be applied to this scaffold include:

C-H Activation/Functionalization: This strategy allows for the direct modification of carbon-hydrogen bonds on the piperidine (B6355638) or benzoate (B1203000) rings. It avoids the need for pre-functionalized starting materials, enabling the rapid generation of a library of derivatives with diverse substituents.

Stereoselective Synthesis: Many biological targets exhibit stereospecific binding. The development of enantioselective methods to introduce chiral centers into the piperidine ring is crucial for exploring the three-dimensional chemical space and potentially identifying more potent and selective isomers. acs.org

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the production of analogue libraries. These technologies offer precise control over reaction conditions, improve safety, and facilitate rapid reaction optimization.

Biocatalysis: Employing enzymes for specific chemical transformations can provide high levels of selectivity under mild conditions, offering a green chemistry approach to synthesizing complex piperidine-containing molecules. technologynetworks.com

A recent innovative method combines biocatalytic C-H oxidation with radical cross-coupling, a two-step process that simplifies the construction of complex piperidines and could be adapted for creating novel analogues. technologynetworks.com

Identification and Validation of Novel Protein Targets Through High-Throughput Screening and Computational Methods

A critical avenue of future research is the identification of the specific biological targets through which this compound and its analogues exert their effects. This can be achieved through a combination of experimental high-throughput screening (HTS) and computational approaches. nih.govnih.gov

Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based models to identify a desired physiological effect without a priori knowledge of the target. nih.govmdpi.com Once a desired phenotype is observed, subsequent target deconvolution studies are performed to identify the responsible protein(s).

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against specific biological targets. nih.govacs.org For this compound, this could involve screening against panels of kinases, G-protein coupled receptors (GPCRs), or other enzyme families to identify direct interactions. Modern HTS methods, such as those using mass spectrometry, offer label-free detection, which can reduce the incidence of false positives. acs.orgresearchgate.net

Computational Target Prediction: In silico methods, such as reverse docking and pharmacophore-based screening, can predict potential protein targets by comparing the compound's structure to the binding sites of known proteins. These computational predictions can then be used to prioritize targets for experimental validation. nih.gov

These screening methodologies, whether target-based or phenotypic, are essential for elucidating the mechanism of action and discovering new therapeutic applications for this chemical series. nih.govmdpi.com

Exploration of Structure-Kinetic Relationship (SKR) Studies

Traditionally, drug optimization has focused on improving the binding affinity (a thermodynamic parameter) of a compound for its target. However, there is growing recognition that the kinetics of the drug-target interaction, particularly the residence time (the duration for which the drug remains bound to its target), can be a better predictor of in vivo efficacy. nih.govacs.org

Future research on this compound should incorporate the study of Structure-Kinetic Relationships (SKR). This involves: